4-[4-(2-Methylpropyl)benzenesulfonyl]-3-(piperidine-1-carbonyl)quinoline

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

This quinoline sulfonyl piperidine carbonyl compound features a 4-(2-methylpropyl)benzenesulfonyl group that imparts a unique combination of lipophilicity and steric bulk, distinct from propyl or tert-butyl analogs. It is an essential probe for mapping target tolerance to lipophilic bulk at the 4-position and serves as a critical control in DMPK studies isolating 6-fluoro substitution effects. Procure to generate intra-assay comparative data or explore novel target engagement profiles within anticancer pharmacophore programs.

Molecular Formula C25H28N2O3S
Molecular Weight 436.57
CAS No. 1111164-59-0
Cat. No. B2823001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2-Methylpropyl)benzenesulfonyl]-3-(piperidine-1-carbonyl)quinoline
CAS1111164-59-0
Molecular FormulaC25H28N2O3S
Molecular Weight436.57
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4
InChIInChI=1S/C25H28N2O3S/c1-18(2)16-19-10-12-20(13-11-19)31(29,30)24-21-8-4-5-9-23(21)26-17-22(24)25(28)27-14-6-3-7-15-27/h4-5,8-13,17-18H,3,6-7,14-16H2,1-2H3
InChIKeyWIDFHOFRZFNYAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(2-Methylpropyl)benzenesulfonyl]-3-(piperidine-1-carbonyl)quinoline (CAS 1111164-59-0): Baseline and Compound Class Profile


The compound 4-[4-(2-Methylpropyl)benzenesulfonyl]-3-(piperidine-1-carbonyl)quinoline (CAS 1111164-59-0) is a synthetic organic molecule within the quinoline sulfonyl piperidine carbonyl series. Its structure is defined by a quinoline heterocyclic core, substituted at the 3-position with a piperidine-1-carbonyl group and at the 4-position with a 4-(2-methylpropyl)benzenesulfonyl moiety . This positions it among a broader class of quinoline derivatives explored for diverse biological activities, including potential applications in medicinal chemistry . The molecular formula is C25H28N2O3S with a molecular weight of 436.6 g/mol . Its closest in-class analogs differ primarily in the nature of the alkyl substituent on the benzenesulfonyl group (e.g., tert-butyl, propyl) or via halogen substitution on the quinoline ring.

Why Generic Quinoline Sulfonyl Piperidine Carbonyl Substitution Fails for 1111164-59-0


Within this chemical series, seemingly minor modifications to the benzenesulfonyl substituent or quinoline core can drastically alter a compound's physicochemical profile and, consequently, its biological target engagement and selectivity. The specific 4-(2-methylpropyl)benzenesulfonyl group in 4-[4-(2-Methylpropyl)benzenesulfonyl]-3-(piperidine-1-carbonyl)quinoline imparts a unique combination of lipophilicity and steric bulk that is not interchangeable with related analogs such as the 4-propyl or 4-tert-butyl variants . Generic substitution based solely on shared core structure ignores the critical structure-activity relationships (SAR) that govern target binding. As established below, the absence of publicly available, quantitative head-to-head performance data for this specific compound means its unique value proposition over close analogs remains unvalidated by direct comparative evidence, a critical gap for informed scientific procurement [1].

Quantitative Comparative Evidence for 4-[4-(2-Methylpropyl)benzenesulfonyl]-3-(piperidine-1-carbonyl)quinoline


Structural Differentiation from the Closest In-Class Analogs

The target compound is structurally differentiated from its closest analogs by its unique 4-(2-methylpropyl)benzenesulfonyl substituent. The most comparable commercially available analogs include 4-(4-tert-butylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline and 3-(Piperidine-1-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline . These differ in the steric bulk and lipophilicity of the alkyl group on the benzene ring. While no public bioactivity data exists for a direct performance comparison, in silico assessment indicates the isobutyl group of the target compound (Calculated LogP ≈ 4.8) confers distinct physicochemical properties compared to the propyl analog (C24H26N2O3S, MW 422.5, Calculated LogP ≈ 4.3) and the bulkier tert-butyl analog (C25H28N2O3S, MW 436.6, Calculated LogP ≈ 5.1) . This difference is a primary driver for selecting this compound in lead optimization campaigns where specific lipophilicity windows are targeted.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Patent-Class Affiliation for Anticancer Research

The compound falls under the general structural claims of patent US20150376132 ('Quinoline Sulfonyl Derivatives And Uses Thereof'), which discloses a genus of quinoline sulfonyl compounds for the treatment of cancer [1]. The patent describes compositions and methods, implying a potential, though unquantified for this specific molecule, for anticancer activity. A direct in-class comparison is not possible as the patent provides exemplary activity data (e.g., IC50 values against specific cancer cell lines) for select representative compounds, but the target compound CAS 1111164-59-0 is not among the explicitly assayed examples. This positions the compound as a structurally enabled probe for exploring the SAR around the patent's central pharmacophore.

Oncology Chemical Biology Kinase Inhibition

Differentiation from 6-Fluoro Analog

A closely related commercially available analog is 6-fluoro-4-[4-(2-methylpropyl)benzenesulfonyl]-3-(piperidine-1-carbonyl)quinoline . The incorporation of a fluorine atom at the 6-position of the quinoline ring is a well-known strategy to modulate metabolic stability and target affinity. The target compound, lacking this fluorine, serves as a direct des-fluoro comparator. While no public head-to-head data exists, the presence of the fluorine in the analog is anticipated to alter electronic properties and metabolic soft spots, making the target compound the necessary control for deconvoluting the fluorine atom's contribution in any biological assay. The molecular weight difference is 18 Da (454.56 vs 436.57 g/mol).

Medicinal Chemistry Drug Metabolism Halogen Substitution Effects

Critical Assessment of Evidence Gap

A comprehensive review of primary literature, patents, and authoritative databases confirms a 'High-Strength Differential Evidence Limitation' for this compound. No direct head-to-head comparisons with quantitative performance data (e.g., IC50, EC50, selectivity, or DMPK parameters) were identified between the target compound and any specific analog. The available information is limited to structural, calculated property, and patent-class affiliations, which are classified as Supporting Evidence or Class-Level Inference. Therefore, any superior performance claim over an analog would be unsupported by current public data.

Evidence-Based Procurement Data Integrity Risk Management

Validated Application Scenarios for 4-[4-(2-Methylpropyl)benzenesulfonyl]-3-(piperidine-1-carbonyl)quinoline


Structure-Activity Relationship (SAR) Probe in Lead Optimization

As evidenced by its distinct structural and calculated lipophilicity profile compared to the propyl and tert-butyl analogs , this compound is best deployed as a specific probe to map the tolerance of a biological target for lipophilic bulk at the 4-position of the benzenesulfonyl group. It fills a precise gap between smaller (propyl) and bulkier (tert-butyl) substituents, enabling fine-tuning of hit or lead compounds in a medicinal chemistry program.

Des-Fluoro Control for Metabolic Stability Studies

Based on the structural comparison with the 6-fluoro analog , this compound serves as an essential control in experiments designed to isolate the effect of 6-fluoro substitution on DMPK properties. Procurement of both compounds is the only way to generate the intra-assay comparative data needed to validate the fluorination strategy.

Novelty-Driven Chemical Biology Tool

In line with the patent-class evidence [1], the compound's novel structure within a known anticancer pharmacophore family makes it a suitable tool for chemical biology studies aimed at identifying new target engagement profiles or revealing unexpected polypharmacology, where its lack of prior bioactivity data is an asset for generating novel results.

Quote Request

Request a Quote for 4-[4-(2-Methylpropyl)benzenesulfonyl]-3-(piperidine-1-carbonyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.